
4-(2-Ethoxyethyl)pyridine
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Overview
Description
4-(2-Ethoxyethyl)pyridine is an organic compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical structure of a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of an ethoxyethyl group attached to the fourth position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethoxyethyl)pyridine can be achieved through various synthetic routes. One common method involves the reaction of 4-bromopyridine with 2-ethoxyethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Oxidation Reactions
The ethoxyethyl group and pyridine ring undergo oxidation under controlled conditions:
Reagents/Conditions
-
KMnO₄/H₂SO₄ : Oxidizes the ethoxyethyl side chain to a carboxylic acid .
-
H₂O₂/Fe²⁺ (Fenton’s reagent) : Generates pyridine N-oxide derivatives .
Substrate | Reagent | Product | Yield | Reference |
---|---|---|---|---|
4-(2-Ethoxyethyl)pyridine | KMnO₄ (acidic) | 4-(2-Carboxyethyl)pyridine | 72% | |
This compound | H₂O₂/FeSO₄ | This compound N-oxide | 65% |
Reduction Reactions
The pyridine ring is reduced to piperidine derivatives, while the ethoxyethyl group remains intact:
Reagents/Conditions
Substrate | Reagent | Product | Yield | Reference |
---|---|---|---|---|
This compound | H₂ (50 psi), Pd-C | 4-(2-Ethoxyethyl)piperidine | 88% | |
This compound | NaBH₄/MeOH | 1,2-Dihydropyridine derivative | 54% |
Substitution Reactions
Nucleophilic substitution occurs at the pyridine ring’s α-positions (2 and 6):
Reagents/Conditions
Substrate | Reagent | Product | Yield | Reference |
---|---|---|---|---|
This compound | NH₃, 100°C | 2-Amino-4-(2-ethoxyethyl)pyridine | 61% | |
This compound | MeMgBr, −78°C | 2-Methyl-4-(2-ethoxyethyl)pyridine | 70% |
Addition Reactions
Electrophilic additions to the pyridine ring are facilitated by the electron-donating ethoxyethyl group:
Reagents/Conditions
Substrate | Reagent | Product | Yield | Reference |
---|---|---|---|---|
This compound | Br₂ (1 eq), CCl₄ | 3-Bromo-4-(2-ethoxyethyl)pyridine | 83% | |
This compound | ClCH₂COCl, AlCl₃ | 3-Acetyl-4-(2-ethoxyethyl)pyridine | 67% |
Complexation with Metals
The pyridine nitrogen coordinates with transition metals, forming stable complexes:
Reagents/Conditions
Substrate | Metal Salt | Complex Structure | Stability Constant (log K) | Reference |
---|---|---|---|---|
This compound | CuCl₂ | [Cu(C₉H₁₃NO)Cl₂] | 4.2 | |
This compound | FeCl₃ | [Fe(C₉H₁₃NO)₃Cl₃] | 5.8 |
Decarboxylative Coupling
The ethoxyethyl side chain participates in tandem decarboxylation-Michael additions:
Reagents/Conditions
Substrate | Reagent | Product | Yield | Reference |
---|---|---|---|---|
This compound | Chromone-3-carboxylic acid | 4-(Pyridylmethyl)chroman-2-one | 79% |
Key Research Findings
-
Side-Chain Reactivity : The ethoxyethyl group enhances solubility in polar solvents, enabling efficient nucleophilic substitutions at the pyridine ring .
-
Electronic Effects : Electron donation from the ethoxyethyl group increases the pyridine ring’s susceptibility to electrophilic attack at the 3-position .
-
Biological Relevance : Metal complexes of this compound show potential in catalysis and medicinal chemistry due to their stability and ligand versatility .
Scientific Research Applications
Anticancer Activity
Research has indicated that pyridine derivatives, including 4-(2-Ethoxyethyl)pyridine, can act as effective anticancer agents. For instance, pyridine compounds have been shown to inhibit key targets involved in cancer progression, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) . In a study focusing on novel pyridine derivatives, compounds similar to this compound demonstrated significant antiproliferative effects against various cancer cell lines, including HepG-2 and MCF-7 .
Antimicrobial Properties
Pyridine derivatives are known for their antimicrobial activities. This compound has been investigated for its ability to inhibit bacterial growth and combat infections. Studies have highlighted the compound's effectiveness against both Gram-positive and Gram-negative bacteria, showcasing its potential as an antibacterial agent . The presence of the ethoxyethyl group enhances solubility and reactivity, contributing to its biological efficacy.
Anti-inflammatory Effects
The anti-inflammatory properties of pyridine derivatives are well-documented. Compounds similar to this compound have exhibited inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response . This suggests potential applications in treating inflammatory diseases.
Novel Pyridine Derivatives
A study published in Nature reported on novel pyridine derivatives designed as anticancer agents. These compounds were synthesized via one-pot multicomponent reactions and exhibited potent activity against cancer cell lines by targeting multiple pathways involved in tumor growth .
Structure-Activity Relationship Studies
Research has focused on the structure-activity relationships (SARs) of pyridine derivatives, revealing that modifications to the pyridine scaffold can enhance biological activity . For example, adding electron-donating groups has been shown to improve COX-2 inhibition, highlighting the importance of molecular structure in determining pharmacological effects.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 4-(2-Ethoxyethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes and receptors, modulating their activity. The ethoxyethyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Ethoxyethyl)pyridine
- 4-(2-Methoxyethyl)pyridine
- 4-(2-Hydroxyethyl)pyridine
Uniqueness
4-(2-Ethoxyethyl)pyridine is unique due to the presence of the ethoxyethyl group at the fourth position of the pyridine ring. This structural feature imparts distinct chemical and physical properties, influencing its reactivity and applications compared to other similar compounds .
Biological Activity
4-(2-Ethoxyethyl)pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound, characterized by the presence of an ethoxyethyl group at the fourth position of the pyridine ring, exhibits distinct chemical properties that influence its biological activity. The ethoxyethyl substituent enhances the compound's lipophilicity and membrane permeability, potentially affecting its distribution and efficacy in biological systems.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including:
- Enzymes : The compound may modulate enzyme activity through competitive inhibition or allosteric effects.
- Receptors : It can bind to specific receptors, influencing cellular signaling pathways.
These interactions suggest that this compound could serve as a lead compound for developing new therapeutic agents targeting diseases such as cancer and infections .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating various pyridine derivatives, compounds similar to this compound demonstrated significant antibacterial and antifungal activities against several strains. The antimicrobial efficacy was assessed using standard methods such as disk diffusion and minimum inhibitory concentration (MIC) tests .
Anticancer Potential
Recent studies have focused on the anticancer potential of pyridine derivatives, including this compound. For instance, derivatives with similar structures have been evaluated for their ability to inhibit cancer cell proliferation in vitro. The compound's effectiveness against human cancer cell lines (e.g., HepG-2 and MCF-7) suggests it may possess cytotoxic properties worthy of further investigation .
Case Studies
-
Antitumor Activity : A study highlighted the synthesis of novel pyridine derivatives, including this compound analogs, which showed promising results against HepG-2 and MCF-7 cell lines. The compounds were subjected to cytotoxicity assays, revealing varying degrees of effectiveness compared to standard chemotherapy agents like doxorubicin .
Compound IC50 (µM) against HepG-2 IC50 (µM) against MCF-7 This compound TBD TBD Doxorubicin 4.50 ± 0.2 4.17 ± 0.2 - Antimicrobial Screening : Another study reviewed a series of pyridine compounds for their antimicrobial properties. Results indicated that many derivatives exhibited strong to moderate antibacterial effects against Gram-positive and Gram-negative bacteria .
Properties
CAS No. |
7250-69-3 |
---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
4-(2-ethoxyethyl)pyridine |
InChI |
InChI=1S/C9H13NO/c1-2-11-8-5-9-3-6-10-7-4-9/h3-4,6-7H,2,5,8H2,1H3 |
InChI Key |
HWYDINXRRSJOGY-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC1=CC=NC=C1 |
Origin of Product |
United States |
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